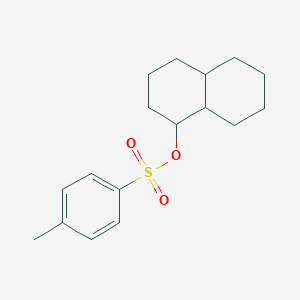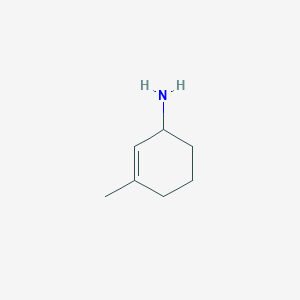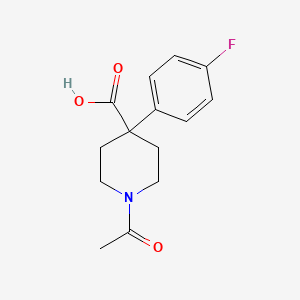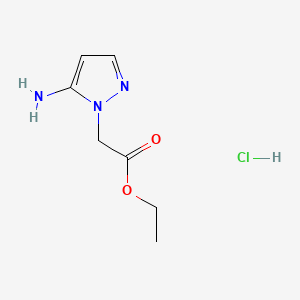
ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride can be compared with other pyrazole derivatives such as:
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride: Similar structure but with a cyclopropyl group, which may alter its reactivity and biological activity.
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate hydrochloride: Contains a tert-butyl group, providing steric hindrance and potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C7H12ClN3O2 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
ethyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-6(8)3-4-9-10;/h3-4H,2,5,8H2,1H3;1H |
InChI-Schlüssel |
PJHLPDVYNVWSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=CC=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
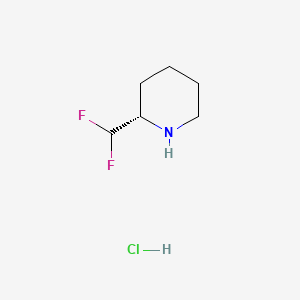
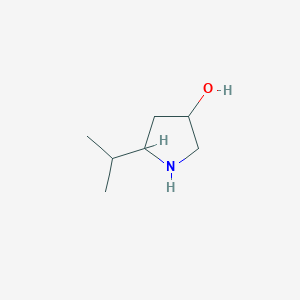
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

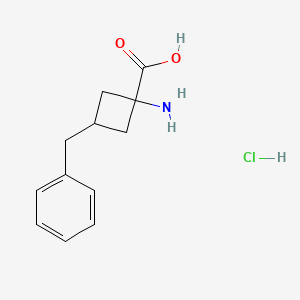
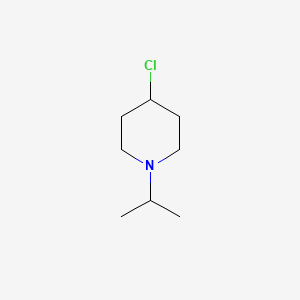
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
